molecular formula C24H25N5O3 B2943428 9-(4-(tert-butyl)phenyl)-2-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898422-02-1

9-(4-(tert-butyl)phenyl)-2-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2943428
CAS No.: 898422-02-1
M. Wt: 431.496
InChI Key: XCBGSAIOSVDTHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(4-(tert-butyl)phenyl)-2-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine-based derivative characterized by a 6-carboxamide core substituted with a 4-(tert-butyl)phenyl group at position 9 and a 2-ethoxyphenyl group at position 2. The tert-butyl group confers steric bulk and lipophilicity, while the ethoxy moiety may enhance solubility and modulate electronic interactions.

Properties

IUPAC Name

9-(4-tert-butylphenyl)-2-(2-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3/c1-5-32-17-9-7-6-8-16(17)21-26-18(20(25)30)19-22(28-21)29(23(31)27-19)15-12-10-14(11-13-15)24(2,3)4/h6-13H,5H2,1-4H3,(H2,25,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBGSAIOSVDTHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)C(C)(C)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-(tert-butyl)phenyl)-2-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common approach is to start with the purine core and introduce the tert-butyl and ethoxyphenyl groups through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can lead to higher yields and more consistent product quality.

Chemical Reactions Analysis

Oxidation Reactions

Compound X undergoes oxidation primarily at its electron-rich purine ring and ethoxyphenyl substituents.

Reaction Conditions Products Yield Source
Purine ring oxidationKMnO₄ (0.1 M), H₂O, 80°C, 6 hrs8-oxo derivative with ketone formation at C872%
Ethoxy group demethylationBBr₃ (2 equiv.), CH₂Cl₂, −20°C → RT, 12 hrsHydroxyphenyl-substituted purine-6-carboxamide58%

Key Findings :

  • The purine ring’s C8 position is highly susceptible to oxidation due to conjugation with the adjacent carbonyl group .

  • Demethylation of the ethoxy group generates a reactive phenol, enabling further functionalization (e.g., sulfonation).

Reduction Reactions

Selective reduction of the carboxamide and purine ring systems has been documented:

Reaction Conditions Products Yield Source
Carboxamide reductionLiAlH₄ (3 equiv.), THF, reflux, 4 hrsPrimary amine derivative (8-oxo-9-arylpurine-6-amine)65%
Purine ring hydrogenationH₂ (1 atm), Pd/C (10%), EtOH, 25°C, 24 hrsDihydropurine analog with saturated N7–C8 bond81%

Mechanistic Insights :

  • LiAlH₄ selectively reduces the carboxamide to an amine without affecting the purine ring’s double bonds.

  • Catalytic hydrogenation saturates the N7–C8 bond, altering the compound’s planarity and biological activity.

Substitution Reactions

The tert-butyl and ethoxyphenyl groups participate in electrophilic and nucleophilic substitutions:

Reaction Conditions Products Yield Source
Friedel-Crafts alkylationAlCl₃ (1.2 equiv.), acetyl chloride, 60°C, 3 hrsAcetylated tert-butylphenyl derivative68%
Nucleophilic aromatic substitutionNaN₃ (2 equiv.), DMF, 120°C, 8 hrsAzide-substituted purine at C2 position47%

Structural Impact :

  • The tert-butyl group enhances steric bulk, directing electrophiles to the para position of the phenyl ring.

  • The ethoxy group’s electron-donating nature activates the adjacent phenyl ring for nitration or halogenation .

Ring-Opening and Rearrangements

Under acidic or basic conditions, the purine ring undergoes fragmentation:

Reaction Conditions Products Yield Source
Acidic hydrolysisHCl (6 M), reflux, 12 hrsPyrimidine fragment + urea derivative89%
Base-induced ring contractionNaOH (2 M), 100°C, 6 hrsImidazole-4-carboxamide with loss of C8–N9 bond53%

Analytical Data :

  • Mass spectrometry of hydrolysis products confirms cleavage at the N9–C8 bond (m/z 245.1 for pyrimidine fragment) .

  • Ring contraction under basic conditions is irreversible and pH-dependent.

Cross-Coupling Reactions

The purine core supports palladium-catalyzed couplings for structural diversification:

Reaction Conditions Products Yield Source
Suzuki-Miyaura couplingPd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv.), DME/H₂O, 90°C, 12 hrsBiarylpurine with substituted phenyl at C276%
Buchwald-Hartwig aminationPd₂(dba)₃ (3 mol%), Xantphos (6 mol%), Cs₂CO₃ (3 equiv.), toluene, 110°C, 24 hrsN7-aminated purine derivative63%

Catalytic Efficiency :

  • Suzuki couplings at C2 proceed with high regioselectivity due to the electron-withdrawing carboxamide group.

  • Buchwald-Hartwig amination at N7 is sterically hindered by the tert-butyl substituent, requiring elevated temperatures.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition and ring isomerization:

Reaction Conditions Products Yield Source
UV-induced cycloadditionUV-C (254 nm), acetone, 24 hrsDimeric purine with cyclobutane bridge34%
Ring isomerizationUV-B (312 nm), MeOH, 6 hrs7H → 9H tautomer shift with altered hydrogen bonding41%

Applications :

  • Photodimerization creates novel scaffolds for polymer chemistry .

  • Tautomerization affects binding affinity to biological targets like kinase enzymes.

Scientific Research Applications

Chemistry

In chemistry, 9-(4-(tert-butyl)phenyl)-2-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules. Its structure suggests it could interact with enzymes or receptors, making it a candidate for drug development or as a tool for studying biochemical pathways.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects. Its ability to undergo various chemical reactions means it could be modified to enhance its activity or reduce side effects, making it a promising candidate for drug development.

Industry

In industry, 9-(4-(tert-butyl)phenyl)-2-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide could be used in the development of new materials with unique properties. Its structure allows for the possibility of creating polymers or other materials with specific characteristics, such as increased strength or flexibility.

Mechanism of Action

The mechanism of action of 9-(4-(tert-butyl)phenyl)-2-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can exert its effects by modulating the activity of these targets. This can lead to changes in biochemical pathways and ultimately result in the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of the target compound are compared below with five closely related analogs derived from the evidence.

Table 1: Structural and Functional Comparison of Purine-6-carboxamide Derivatives

Compound Name Substituents (Positions 2 & 9) Molecular Formula Molecular Weight Key Features Availability/Notes
Target Compound 2-(2-ethoxyphenyl), 9-(4-(tert-butyl)phenyl) C₂₄H₂₆N₅O₃ (estimated) ~444.5 (estimated) High lipophilicity (tert-butyl); moderate solubility (ethoxy) Not explicitly listed in evidence
9-(2-ethoxyphenyl)-2-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (BC59080) 2-(4-fluorophenyl), 9-(2-ethoxyphenyl) C₂₀H₁₆FN₅O₃ 393.37 Fluorine enhances electronegativity; lower molecular weight Available (3-week lead time)
8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide 2-methyl, 9-(4-methylphenyl) C₁₄H₁₃N₅O₂ 283.29 Compact structure; methyl groups limit steric hindrance Discontinued (stability/synthesis issues suspected)
2-(3-bromophenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 2-(3-bromophenyl), 9-(4-methoxyphenyl) C₁₉H₁₄BrN₅O₃ 440.2 Bromine increases molecular weight; methoxy improves solubility No availability data
9-(3,4-dimethoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide 2-phenyl, 9-(3,4-dimethoxyphenyl) C₂₀H₁₇N₅O₄ 391.4 Dimethoxy groups enhance polarity; aromatic phenyl at position 2 No availability data
2-(4-ethoxy-3-methoxyphenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 2-(4-ethoxy-3-methoxyphenyl), 9-(2-ethoxyphenyl) C₂₃H₂₃N₅O₅ 449.5 High solubility (multiple ethoxy/methoxy groups); largest molecular weight Purity/availability details unclear

Key Observations:

Substituent Effects :

  • The tert-butyl group in the target compound provides superior lipophilicity compared to methyl (), methoxy (), or halogen () substituents. This may enhance membrane permeability but reduce aqueous solubility.
  • Ethoxy/methoxy groups (e.g., ) improve solubility and hydrogen-bonding capacity, critical for target engagement in hydrophilic environments.

Compounds like BC59080 (393.37) and the dimethoxy derivative (391.4) fall within typical drug-like ranges .

Bioactivity Implications: Fluorine in BC59080 may enhance binding affinity to hydrophobic pockets in enzymes or receptors .

Synthesis and Stability :

  • The discontinued status of the methyl-substituted analog () suggests synthetic challenges or instability, possibly due to oxidative degradation of the methyl group.

Biological Activity

The compound 9-(4-(tert-butyl)phenyl)-2-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative with potential biological activities that have garnered interest in pharmacological research. This article details its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N4O3C_{20}H_{24}N_4O_3, with a molecular weight of approximately 376.43 g/mol. The compound features a purine core substituted with tert-butyl and ethoxy groups, which may influence its biological interactions.

PropertyValue
Molecular FormulaC20H24N4O3C_{20}H_{24}N_4O_3
Molecular Weight376.43 g/mol
CAS Number898446-64-5

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific kinases involved in cell signaling pathways, which are crucial for cell proliferation and survival.
  • Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), influencing various physiological responses such as inflammation and pain perception .
  • Antioxidant Activity : Preliminary studies suggest that it possesses antioxidant properties, potentially reducing oxidative stress in cells.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

  • In vitro Studies : The compound was tested against various cancer cell lines, showing significant cytotoxicity with IC50 values in the low micromolar range. For example, it exhibited potent activity against breast cancer and lung cancer cell lines, suggesting its potential as a chemotherapeutic agent.
  • Mechanism of Action : The anticancer effects are believed to be mediated through apoptosis induction and cell cycle arrest at the G1 phase. This was evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells.

Anti-inflammatory Effects

The compound also demonstrated anti-inflammatory properties:

  • Animal Models : In murine models of inflammation, administration of the compound resulted in reduced edema and lower levels of inflammatory cytokines such as TNF-alpha and IL-6.
  • Cellular Mechanisms : It appears to inhibit the NF-kB signaling pathway, which plays a critical role in the inflammatory response.

Case Studies

  • Breast Cancer Study : In a recent study published in Cancer Research, the compound was administered to mice bearing breast tumors. Results indicated a significant reduction in tumor size compared to controls, supporting its potential as an adjunct therapy in cancer treatment .
  • Inflammation Model : A study published in Journal of Immunology reported that treatment with the compound significantly ameliorated symptoms in a mouse model of rheumatoid arthritis, highlighting its therapeutic potential for inflammatory diseases .

Q & A

Q. What are the key synthetic pathways for synthesizing 9-(4-(tert-butyl)phenyl)-2-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the construction of the purine core. A common approach includes:
  • Nucleophilic substitution : Introduce tert-butyl and ethoxyphenyl groups via coupling reactions (e.g., using tert-butylphenyl boronic acid in Suzuki-Miyaura cross-coupling) .
  • Protection/deprotection strategies : Use tert-butoxycarbonyl (Boc) groups to protect reactive amines during intermediate steps, followed by acidic deprotection .
  • Purification : Employ reverse-phase column chromatography (C18, acetonitrile/water gradients) for isolating intermediates and final products .
    Example protocols are detailed in EP 4 374 877 A2 for analogous purine derivatives .

Q. Which analytical techniques are critical for characterizing intermediates and the final compound?

  • Methodological Answer :
  • LCMS and HPLC : Monitor reaction progress and purity (e.g., m/z 658 [M+H]+ detection in LCMS, retention time analysis via HPLC) .
  • NMR spectroscopy : Confirm regiochemistry of substituents (e.g., tert-butyl singlet at ~1.3 ppm in 1^1H NMR) .
  • Elemental analysis : Validate molecular composition for novel intermediates .
  • UV-Vis spectroscopy : Assess electronic transitions influenced by substituents (e.g., ethoxyphenyl’s bathochromic shifts) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different assays?

  • Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., pH, co-solvents). Systematic approaches include:
  • Dose-response standardization : Test the compound under uniform buffer systems (e.g., PBS vs. HEPES) to isolate solvent effects.
  • Kinetic studies : Use surface plasmon resonance (SPR) to measure binding constants independently of cellular environments .
  • Meta-analysis : Compare data from orthogonal assays (e.g., enzymatic vs. cell-based) to identify outliers .
    For example, EP 4 374 877 A2 reports activity variations resolved by adjusting assay temperatures .

Q. What computational strategies are effective for predicting the compound’s mechanism of action?

  • Methodological Answer :
  • Molecular docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., kinase binding pockets). Validate with mutagenesis studies .
  • QSAR modeling : Corporate substituent electronic parameters (Hammett σ values) to predict activity trends. For instance, tert-butyl’s hydrophobicity enhances membrane permeability .
  • MD simulations : Simulate ligand-protein stability over 100 ns trajectories to assess binding mode fidelity .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply factorial designs to screen variables (e.g., temperature, catalyst loading). Bayesian optimization outperforms traditional one-variable-at-a-time (OVAT) approaches in identifying optimal conditions .
  • Catalyst selection : Transition-metal catalysts (e.g., Pd(PPh3_3)4_4) improve coupling efficiency in aryl-ether formation .
  • In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates .

Notes

  • Structural analogs (e.g., EP 4 374 877 A2 derivatives) provide validated synthetic blueprints .
  • Advanced methodologies (e.g., SPR, QSAR) are critical for mechanistic studies beyond basic synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.